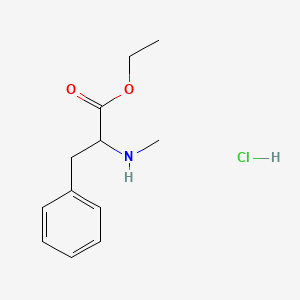

Ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride

CAS No.: 19881-54-0

Cat. No.: VC6937694

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19881-54-0 |

|---|---|

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 |

| IUPAC Name | ethyl 2-(methylamino)-3-phenylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H |

| Standard InChI Key | QWUFIEOKYIHLTM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=CC=C1)NC.Cl |

Introduction

The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs, a critical factor in pharmaceutical formulations .

Synthesis and Industrial Production

The synthesis of ethyl 2-(methylamino)-3-phenylpropanoate hydrochloride involves multi-step organic reactions, often utilizing intermediates like N-ethyl-N-methyl amido formyl chloride. A patented method for related compounds employs triphosgene (solid phosgene) as a safer alternative to gaseous phosgene:

Key Synthesis Steps :

-

Reaction Setup: Toluene and triphosgene are cooled to 0°C in a reactor.

-

Amine Addition: Triethylamine and N-methylethylamine are introduced under controlled temperatures (0–5°C).

-

Coupling: The amine reacts with triphosgene to form the formyl chloride intermediate.

-

Esterification: Ethyl esterification of the intermediate yields the target compound.

-

Purification: Filtration and vacuum distillation isolate the hydrochloride salt.

This method avoids hazardous phosgene gas, aligning with industrial safety standards. Global suppliers, including Bruchem, Inc. (US) and Quzhou Shengyu Chemical Co., Ltd. (CN), highlight commercial production capabilities .

Applications in Pharmaceutical and Chemical Research

While direct studies on this compound are sparse, structurally similar amino esters demonstrate:

-

Antifungal Activity: Ethyl 3-phenylpropanoate derivatives exhibit inhibitory effects against Paracoccidioides brasiliensis .

-

Flavor and Fragrance: Hydrocinnamate esters contribute to flavor profiles in food science .

-

Drug Intermediate: Methylamino-phenylpropanoates serve as precursors for neuromodulators and antispasmodics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume